molecular formula C10H22ClN B13474066 3-Cyclohexyl-2-methylpropan-1-amine hydrochloride

3-Cyclohexyl-2-methylpropan-1-amine hydrochloride

Cat. No.: B13474066
M. Wt: 191.74 g/mol
InChI Key: METWGHIBNUPMJK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methylpropan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by a cyclohexyl group attached to a 2-methylpropan-1-amine structure, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-methylpropan-1-amine hydrochloride typically involves the alkylation of cyclohexylamine with 2-methylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-methylpropan-1-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Cyclohexyl-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the 2-methylpropan-1-amine group.

    2-Methylpropan-1-amine: Similar structure but lacks the cyclohexyl group.

    Cyclohexylmethylamine: Contains a cyclohexyl group but with a different substitution pattern.

Uniqueness

3-Cyclohexyl-2-methylpropan-1-amine hydrochloride is unique due to the presence of both the cyclohexyl and 2-methylpropan-1-amine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

3-cyclohexyl-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-9(8-11)7-10-5-3-2-4-6-10;/h9-10H,2-8,11H2,1H3;1H

InChI Key

METWGHIBNUPMJK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)CN.Cl

Origin of Product

United States

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